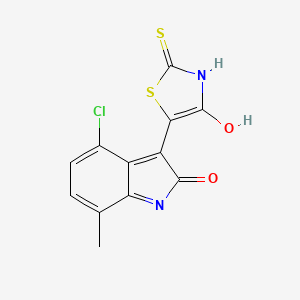![molecular formula C18H15N3O3S B3481146 METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B3481146.png)
METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE
Vue d'ensemble
Description
METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is a complex organic compound that features a quinoline moiety linked to a phenyl ring through an oxy bridge, with additional carbamothioyl and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE typically involves the following steps:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of 8-hydroxyquinoline with an appropriate halide (e.g., bromomethyl) under basic conditions to form the quinolin-8-yloxy intermediate.
Coupling with Phenyl Isocyanate: The quinolin-8-yloxy intermediate is then reacted with phenyl isocyanate to form the corresponding carbamothioyl derivative.
Carbamoylation: Finally, the carbamothioyl derivative is treated with methyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-QUINOLINYL N-(4-(METHYLTHIO)PHENYL)CARBAMATE: Similar structure but with a methylthio group instead of a carbamothioyl group.
4-Hydroxy-2-quinolones: Compounds with a quinoline core but different functional groups.
Uniqueness
METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamothioyl and carbamate groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
methyl N-[(4-quinolin-8-yloxyphenyl)carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-18(22)21-17(25)20-13-7-9-14(10-8-13)24-15-6-2-4-12-5-3-11-19-16(12)15/h2-11H,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEOIMVHDIENQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


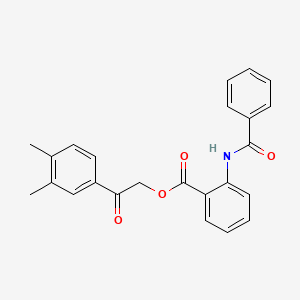
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3481079.png)
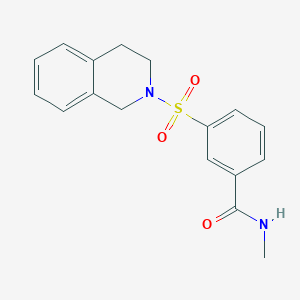
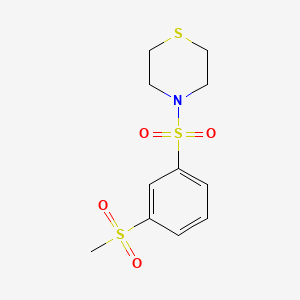
![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
![3-[(2-Methoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B3481106.png)
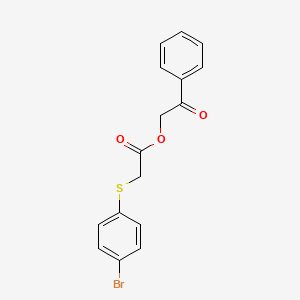
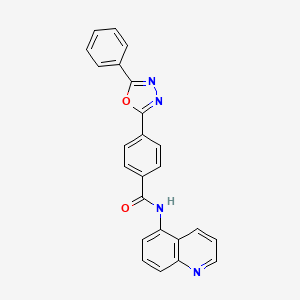
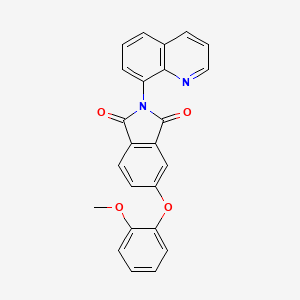
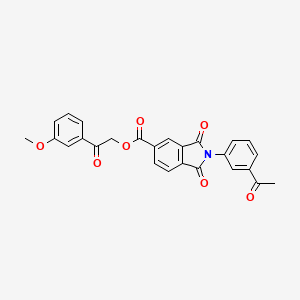
![2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid](/img/structure/B3481140.png)
![N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B3481150.png)
![N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-2-chlorobenzamide](/img/structure/B3481152.png)
